Ethylene glycol bis-mercaptoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

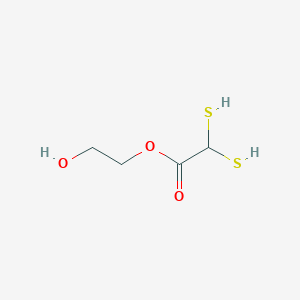

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O3S2 |

|---|---|

Molecular Weight |

168.2 g/mol |

IUPAC Name |

2-hydroxyethyl 2,2-bis(sulfanyl)acetate |

InChI |

InChI=1S/C4H8O3S2/c5-1-2-7-3(6)4(8)9/h4-5,8-9H,1-2H2 |

InChI Key |

VSZSIEBALNXIFG-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)C(S)S)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Glycol Bis-mercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethylene (B1197577) Glycol Bis-mercaptoacetate (EGBMA), a versatile crosslinking agent and building block in various fields, including polymer chemistry and drug delivery systems. This document details the synthetic route, experimental protocols, and in-depth characterization of the compound.

Synthesis of Ethylene Glycol Bis-mercaptoacetate

This compound is synthesized via a direct esterification reaction between ethylene glycol and thioglycolic acid. This reaction is typically catalyzed by an acid catalyst to drive the equilibrium towards the formation of the diester.

Reaction Scheme:

Experimental Protocol:

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Ethylene glycol

-

Thioglycolic acid

-

p-Toluenesulfonic acid (or other suitable acid catalyst)

-

Toluene (or other azeotroping agent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq), thioglycolic acid (2.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10O4S2 | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 137-139 °C at 2 hPa | [1] |

| Density | 1.32 g/cm³ at 20 °C | [1] |

| CAS Number | 123-81-9 | [1] |

Spectroscopic Data

While direct spectral data is often behind paywalls, typical expected spectral features are described below. Publicly available spectral information can be found on databases such as SpectraBase.[3]

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | s | 4H | -O-CH2 -CH2 -O- |

| ~3.3 | d | 4H | HS-CH2 -COO- |

| ~2.0 | t | 2H | HS -CH2-COO- |

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O |

| ~65 | -O-C H2-C H2-O- |

| ~26 | HS-C H2-COO- |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~2570 | S-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1150 | C-O stretch (ester) |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 210, corresponding to the molecular weight of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Characterization Logic

This diagram shows the logical relationship between the synthesized product and the methods used for its characterization.

Caption: Logical flow of the characterization of this compound.

References

Ethylene glycol bis-mercaptoacetate synthesis protocol

An In-depth Technical Guide on the Synthesis of Ethylene (B1197577) Glycol Bis-mercaptoacetate

This guide provides a comprehensive overview of the synthesis of ethylene glycol bis-mercaptoacetate, a versatile chemical intermediate. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as ethylene glycol dithioglycolate, is a diester formed from the reaction of ethylene glycol and thioglycolic acid. It finds applications in various fields, including as a crosslinking agent in polymer chemistry and as an intermediate in the synthesis of more complex molecules. The primary synthesis route is the direct esterification of ethylene glycol with two equivalents of thioglycolic acid.

Chemical Reaction Pathway

The synthesis of this compound is a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, the diol (ethylene glycol) reacts with two equivalents of the thiol-containing carboxylic acid (thioglycolic acid) to form the corresponding diester and water as a byproduct. The reaction is reversible, and to drive it towards the product, the water is typically removed as it is formed.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound using a Dean-Stark apparatus to facilitate the removal of water.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |

| Ethylene Glycol | 62.07 | ≥ 99% | Anhydrous |

| Thioglycolic Acid | 92.12 | ≥ 98% | |

| p-Toluenesulfonic acid monohydrate | 190.22 | ≥ 98% | Catalyst |

| Toluene (B28343) | 92.14 | ≥ 99% | Anhydrous, for azeotropic distillation |

| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |

| Brine (Saturated NaCl solution) | - | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | Drying agent |

3.2. Equipment

-

Three-neck round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

3.3. Reaction Setup and Procedure

-

Assembly: Set up the reaction apparatus in a fume hood. The three-neck round-bottom flask is placed in the heating mantle, equipped with a magnetic stir bar, a thermometer, and the Dean-Stark apparatus. The reflux condenser is attached to the top of the Dean-Stark trap.

-

Charging Reactants: To the round-bottom flask, add ethylene glycol (0.5 mol, 31.04 g), thioglycolic acid (1.1 mol, 101.33 g, a slight excess to ensure complete reaction of the diol), and toluene (200 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol, 1.90 g).

-

Reaction: Begin stirring and heating the mixture. The reaction mixture should be heated to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

-

Monitoring: Continue the reaction until the theoretical amount of water (1 mol, approximately 18 mL) has been collected in the Dean-Stark trap, or until no more water is being collected. This may take several hours.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

3.4. Work-up and Purification

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final this compound as a clear, colorless to pale yellow liquid.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C |

| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | 197.3 | 1.113 |

| Thioglycolic Acid | 68-11-1 | C₂H₄O₂S | 92.12 | 123 (at 29 mmHg) | 1.325 |

| This compound | 123-81-9 | C₆H₁₀O₄S₂ | 210.27 | 137-139 (at 2 hPa) | 1.32 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Molar Ratio (EG:TGA) | 1 : 2.2 |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Catalyst Loading | ~1 mol% relative to ethylene glycol |

| Solvent | Toluene |

| Reaction Temperature | Reflux temperature of toluene (~111°C) |

| Reaction Time | Several hours (until water evolution ceases) |

Safety Precautions

-

Thioglycolic acid has a strong, unpleasant odor and is corrosive. Handle it in a well-ventilated fume hood.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.

-

Ensure that the reaction apparatus is properly assembled and secured to prevent leaks.

-

Dispose of all chemical waste according to institutional and local regulations.

An In-depth Technical Guide to Ethylene Glycol Bis-mercaptoacetate for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of Ethylene glycol bis-mercaptoacetate (EGBMA) in polymer synthesis, with a particular focus on its relevance to the fields of materials science and drug delivery. EGBMA is a versatile dithiol monomer that readily participates in various polymerization reactions, most notably thiol-ene click chemistry, to produce polymers with tunable properties.

Core Properties of this compound

EGBMA is a clear, colorless liquid with a characteristic stench. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C6H10O4S2 | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| CAS Number | 123-81-9 | |

| Appearance | Clear, colorless liquid | [2][3] |

| Density | 1.32 g/cm³ at 20 °C | |

| Boiling Point | 137-139 °C at 2 hPa | |

| Refractive Index | n20/D 1.522 | [1] |

| Solubility in Water | 20 g/L at 20 °C | [1][2] |

| LD50 (oral, rat) | 330 mg/kg | [3] |

Polymer Synthesis via Thiol-Ene Chemistry

EGBMA is an ideal monomer for thiol-ene polymerization, a type of click chemistry known for its high efficiency, rapid reaction rates, and insensitivity to oxygen inhibition. This reaction proceeds via a radical-mediated step-growth mechanism, where a thiol group adds across a carbon-carbon double bond (ene) in the presence of a photoinitiator and UV light.

Experimental Protocol: Photoinitiated Thiol-Ene Polymerization of EGBMA with a Vinyl Ether

This protocol describes the synthesis of a crosslinked polymer network using EGBMA and Di(ethylene glycol) vinyl ether as the 'ene' component.

Materials:

-

This compound (EGBMA)

-

Di(ethylene glycol) vinyl ether (DEGVE)

-

2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)

-

Nitrogen gas

-

Glass slides

-

UV curing system (365 nm)

Procedure:

-

Monomer Mixture Preparation: In a clean, dry vial, prepare a monomer mixture by combining EGBMA and DEGVE in a 1:1 molar ratio of thiol to ene functional groups.

-

Photoinitiator Addition: To the monomer mixture, add the photoinitiator at a concentration of 1 wt% with respect to the total mass of the monomers.

-

Homogenization: Thoroughly mix the components until the photoinitiator is completely dissolved and the solution is homogeneous. This can be done by gentle vortexing or magnetic stirring.

-

Molding: Pipette the reactive mixture between two glass slides separated by a spacer of desired thickness (e.g., 1 mm) to create a thin film.

-

Inerting: Place the mold in a chamber and purge with nitrogen for 5 minutes to create an inert atmosphere, minimizing oxygen inhibition.

-

Photopolymerization: Expose the mold to UV radiation (365 nm) with a light intensity of approximately 10-20 mW/cm² for 5-10 minutes. The exact time may need to be optimized based on the specific setup and desired conversion.

-

Post-Curing and Characterization: After UV exposure, the solid polymer film can be carefully removed from the mold. The resulting polymer can then be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the thiol and ene peaks.

Polymer Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool to monitor the progress of the thiol-ene reaction. Key spectral features to observe include:

-

Disappearance of the S-H stretching peak: The characteristic peak for the thiol group in EGBMA, typically found around 2570 cm⁻¹, will decrease in intensity as the reaction proceeds.

-

Disappearance of the C=C stretching peak: The peak corresponding to the vinyl ether double bond, usually in the region of 1610-1640 cm⁻¹, will also diminish.

-

Appearance of C-S stretching peaks: The formation of the thioether linkage will result in the appearance of new peaks in the fingerprint region.

Application in Drug Delivery: PEGylated Nanoparticles

Polymers derived from EGBMA can be integrated into polyethylene (B3416737) glycol (PEG) structures to form amphiphilic block copolymers. These copolymers can self-assemble into nanoparticles in aqueous solutions, which are promising vehicles for drug delivery. PEGylation, the process of attaching PEG chains to the nanoparticle surface, is a widely used strategy to improve the pharmacokinetic properties of drug carriers. It creates a hydrophilic shell that can reduce opsonization (the process of marking particles for phagocytosis) and prolong circulation time in the bloodstream.

Cellular Uptake of PEGylated Nanoparticles

The primary mechanism for the cellular uptake of many nanoparticles is endocytosis. For PEGylated nanoparticles, this often occurs via clathrin-mediated endocytosis, a receptor-mediated process.

The diagram below illustrates the key steps in the clathrin-mediated endocytosis of a PEGylated nanoparticle designed for drug delivery.

Caption: Clathrin-mediated endocytosis of a PEGylated nanoparticle.

Experimental Workflow: From Monomer to Polymer Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a polymer derived from EGBMA.

Caption: Workflow for polymer synthesis and characterization.

References

- 1. 123-81-9 CAS MSDS (Glycol dimercaptoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ethylene glycol bis(mercaptoacetate)(123-81-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide on the Crosslinking Mechanism of Ethylene glycol bis-mercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) glycol bis-mercaptoacetate is a versatile crosslinking agent utilized in the formation of polymer networks for a variety of applications, including in the development of biomaterials and drug delivery systems. Its efficacy stems from the reactivity of its terminal thiol groups, which can participate in efficient "click" chemistry reactions, primarily thiol-ene reactions. This guide delineates the core mechanisms of action by which ethylene glycol bis-mercaptoacetate facilitates crosslinking, details relevant experimental protocols for characterization, and presents quantitative data from analogous systems to provide a comprehensive technical overview for researchers in the field.

Core Mechanism of Action: The Thiol-Ene Reaction

The crosslinking action of this compound is predominantly governed by the thiol-ene reaction , a highly efficient and versatile chemical transformation that involves the addition of a thiol group (S-H) across a carbon-carbon double bond (an "ene").[1][2] This reaction can proceed via two primary mechanistic pathways: free-radical addition and Michael addition.[2][3]

Free-Radical Mediated Thiol-Ene Addition

This pathway is initiated by a radical species, which can be generated by photolysis of a photoinitiator or by thermal decomposition of a thermal initiator. The process involves a chain-growth mechanism:

-

Initiation: A radical initiator, upon exposure to UV light or heat, generates initial radical species.

-

Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol group of this compound, forming a thiyl radical (RS•).

-

Propagation: The thiyl radical then adds to an 'ene' functional group of a co-monomer (e.g., a diacrylate or a vinyl ether), forming a carbon-centered radical. This new radical can then abstract a hydrogen from another thiol group, regenerating a thiyl radical and continuing the chain reaction.

This free-radical process is rapid and leads to the formation of a homogeneous polymer network.[4]

Base-Catalyzed Thiol-Michael Addition

The Michael addition pathway is a nucleophilic conjugate addition that is typically catalyzed by a base (e.g., an amine) or a nucleophile.

-

Thiolate Formation: A base deprotonates the thiol group of this compound to form a highly nucleophilic thiolate anion (RS⁻).

-

Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of an activated 'ene,' such as an acrylate (B77674) or maleimide, forming a carbanion intermediate.

-

Protonation: The carbanion is subsequently protonated by a proton source in the reaction medium (often the protonated base or another thiol molecule) to yield the final thioether product and regenerate the catalyst.

This reaction proceeds under mild conditions and avoids the use of radical initiators, which can be advantageous for applications involving sensitive biological molecules.[2]

Experimental Protocols

Characterization of the crosslinking process and the resulting polymer network is crucial for understanding and tailoring material properties. Below are detailed methodologies for key experiments.

Synthesis of a Crosslinked Hydrogel via Photopolymerization

This protocol describes the formation of a hydrogel using UV-initiated thiol-ene chemistry.

Materials:

-

This compound (dithiol crosslinker)

-

Poly(ethylene glycol) diacrylate (PEGDA, 'ene' monomer)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).

-

Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.05-0.5% (w/v).

-

Add this compound to the PEGDA-initiator solution. The molar ratio of thiol to ene groups can be varied (e.g., 1:1, 1:2, 2:1) to control the crosslinking density and resulting hydrogel properties.

-

Vortex the solution thoroughly to ensure homogeneity.

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold of desired dimensions.

-

Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete gelation (typically a few minutes).

-

Carefully remove the crosslinked hydrogel from the mold for subsequent characterization.

-

Characterization of Crosslinking

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the disappearance of characteristic functional group peaks, confirming the crosslinking reaction.

Procedure:

-

Acquire FTIR spectra of the individual precursors (this compound and the 'ene' monomer) and the final crosslinked polymer.

-

Look for the disappearance or significant reduction of the thiol S-H stretching peak (around 2570 cm⁻¹) and the C=C stretching peak of the 'ene' group (e.g., around 1635 cm⁻¹ for acrylates).[5]

2.2.2. Rheometry

Rheological analysis provides information on the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''), which are indicative of the crosslinking density.

Procedure:

-

Place a sample of the hydrogel on the rheometer plate.

-

Perform a frequency sweep at a constant strain within the linear viscoelastic region.

-

The storage modulus (G'), representing the elastic component, should be significantly higher than the loss modulus (G''), representing the viscous component, for a well-crosslinked gel.[6]

Quantitative Data

While specific quantitative data for crosslinking with this compound is not extensively available in the public literature, the following tables provide representative data from similar thiol-ene crosslinked systems, primarily using poly(ethylene glycol) diacrylate (PEGDA) as the 'ene' component. These values can serve as a benchmark for experimental design. It is important to note that mercaptoacetates can exhibit lower reactivity compared to mercaptopropionates, which may influence reaction kinetics and final properties.[3]

Table 1: Representative Mechanical Properties of Thiol-Ene Crosslinked Hydrogels

| Thiol:Ene Molar Ratio | Total Polymer Conc. (wt%) | Compressive Modulus (kPa) | Reference System |

| 1:1 | 20 | ~400 | PEGDA with a dithiol |

| 1:1 | 40 | ~1700 | PEGDA with a dithiol |

| Varied | 20 - 40 | 400 - 1600 | Blends of low and high MW PEGDA |

Data adapted from studies on PEGDA hydrogels crosslinked with various thiols. The compressive modulus is highly dependent on the total polymer concentration and the molecular weight of the precursors.[1]

Table 2: Representative Rheological Properties of Thiol-Ene Crosslinked Hydrogels

| Property | Typical Value Range | Significance |

| Storage Modulus (G') | 1 - 100 kPa | Indicates the stiffness and crosslink density of the hydrogel. |

| Loss Modulus (G'') | < G' | A much lower G'' than G' signifies a predominantly elastic, well-crosslinked network. |

| Gelation Time | Seconds to Minutes | Dependent on initiator/catalyst concentration, light intensity (for photo-polymerization), and pH (for Michael addition). |

These are typical ranges for PEG-based hydrogels and can be tuned by altering the formulation.[6]

Applications in Drug Development

The efficient and biocompatible nature of the thiol-ene crosslinking chemistry makes this compound a valuable tool in drug development. Key applications include:

-

Hydrogel-based Drug Delivery: The crosslinked polymer network can encapsulate therapeutic molecules, allowing for their sustained and controlled release.[7]

-

Tissue Engineering Scaffolds: The tunable mechanical properties of the resulting hydrogels can mimic the extracellular matrix of various tissues, providing a supportive environment for cell growth and tissue regeneration.[1]

-

Redox-Responsive Systems: While not inherent to the thioether bond itself, the presence of thiol groups in the precursor can be exploited for creating redox-responsive materials, for instance, by incorporating disulfide bonds that can be cleaved in a reducing environment, such as that found inside cells.[8][9]

Conclusion

This compound serves as an effective crosslinking agent through the robust and versatile thiol-ene reaction. The ability to proceed via either a free-radical or a Michael addition pathway allows for significant control over the reaction conditions and the properties of the final crosslinked material. By carefully selecting the co-monomer, initiator or catalyst, and reaction parameters, researchers can design and fabricate polymer networks with tailored mechanical and chemical properties for a wide range of applications in drug development and biomedical research. Further investigation into the specific reaction kinetics and quantitative mechanical properties of systems utilizing this compound will undoubtedly expand its utility in these fields.

References

- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]

- 4. web.itu.edu.tr [web.itu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Rheological Characterization of Polysaccharide–Poly(ethylene glycol) Star Copolymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Early Scientific Landscape of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early scientific investigations surrounding Ethylene (B1197577) glycol bis-mercaptoacetate, a dithiol compound with applications in polymer chemistry and materials science. While detailed pre-1980 research articles focusing exclusively on this compound are scarce in readily accessible literature, this document pieces together information from related studies, patent literature, and modern data sources to provide a comprehensive overview of its foundational science. The guide focuses on its synthesis, physical and chemical properties, and early toxicological considerations, presenting the available data in a structured format for clarity and comparative analysis.

Physicochemical Properties

Ethylene glycol bis-mercaptoacetate is a colorless liquid with a characteristic unpleasant odor. The following table summarizes its key physical and chemical properties based on available data. It is important to note that much of this data is from contemporary sources, as specific pre-1980 characterization studies were not identified in the search.

| Property | Value |

| Molecular Formula | C6H10O4S2 |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 123-81-9 |

| Density | 1.32 g/cm³ at 20 °C |

| Boiling Point | 137-139 °C at 2 hPa |

| Appearance | Colorless liquid |

| Odor | Unpleasant, characteristic of mercaptans |

Early Synthesis Methodologies

Key Experimental Steps:

-

Reaction: The synthesis would involve reacting two equivalents of thioglycolic acid with one equivalent of ethylene glycol.

-

Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would likely have been used to accelerate the reaction.

-

Water Removal: A crucial step in driving the esterification to completion would be the removal of water formed during the reaction. This was commonly achieved through azeotropic distillation, often using a solvent like benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus.

-

Purification: The crude product would then be purified. This could involve washing with a basic solution to remove unreacted acid, followed by distillation under reduced pressure to obtain the pure diester.

The following diagram illustrates the probable synthetic pathway.

Caption: Probable synthesis of this compound.

Early Toxicological Profile

Specific toxicological studies on this compound from before 1980 are not well-documented in the available literature. However, the toxicological profile of its constituent parts, thioglycolic acid and ethylene glycol, was a subject of study. It is reasonable to infer that the toxicity of the diester would be related to these components, particularly through hydrolysis back to the parent acid and alcohol.

Early research on thioglycolic acid and its salts indicated potential for skin irritation and sensitization, particularly in the context of their use in cosmetics like permanent wave solutions. The primary toxicological concern with ethylene glycol, established in early studies, is its metabolism in the body to toxic byproducts, including glycolic acid and oxalic acid, which can lead to metabolic acidosis and kidney damage.

The following table summarizes the known toxicological information for the parent compounds, which would have informed the handling and use of this compound in its early applications.

| Compound | Toxicological Endpoint | Observations from Early Studies |

| Thioglycolic Acid & Salts | Skin Irritation | Known to cause skin irritation, with effects dependent on concentration and duration of exposure. |

| Skin Sensitization | Recognized as a potential skin sensitizer, particularly with repeated contact. | |

| Ethylene Glycol | Acute Toxicity | Ingestion can lead to central nervous system depression, followed by cardiopulmonary and renal effects. |

| Metabolism | Metabolized to toxic acids (glycolic and oxalic acid), causing metabolic acidosis and kidney damage due to oxalate (B1200264) crystal formation. |

The logical relationship for considering the toxicity of this compound is illustrated in the following diagram.

Caption: Inferred toxicological pathway for the subject compound.

Early Applications

Based on patent literature from the mid-20th century, this compound and similar dithiol esters were primarily investigated for their utility in polymer chemistry. Their functional thiol groups made them suitable for use as:

-

Chain Transfer Agents: In free-radical polymerization, these molecules could be used to control the molecular weight of polymers.

-

Crosslinking Agents: The two thiol groups could react with other polymers to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material.

-

Monomers: The compound itself could serve as a monomer in condensation polymerization reactions to create sulfur-containing polyesters with unique properties.

The following workflow visualizes its role in polymer modification.

Caption: Role as a chain transfer agent in polymerization.

The Reactivity of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Reactivity and Applications of Ethylene Glycol Bis-mercaptoacetate (EGBMA) for Researchers, Scientists, and Drug Development Professionals.

This compound (EGBMA) is a dithiol crosslinking agent that has garnered significant interest in the fields of polymer chemistry, materials science, and drug delivery. Its reactivity, primarily driven by the two thiol (-SH) groups, allows for the formation of crosslinked polymer networks through mechanisms such as thiol-ene and Michael addition reactions. This guide provides a comprehensive overview of the reactivity of EGBMA, detailing its chemical properties, common reactions, and applications, with a focus on its use in the development of hydrogels for controlled drug release.

Physicochemical Properties of EGBMA

This compound is a clear, colorless liquid with a characteristic odor.[1] It is a combustible material that is stable under normal temperatures and pressures but may discolor upon exposure to air.[1] EGBMA is incompatible with strong bases and strong oxidizing agents.[1]

| Property | Value | Reference |

| Molecular Formula | C6H10O4S2 | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Boiling Point | 137-139 °C at 2 hPa | [2] |

| Density | 1.32 g/cm³ at 20 °C | [2] |

| Solubility in water | 20 g/L (20 °C) | |

| LD50 (oral, Rat) | 330 mg/kg | [2] |

Core Reactivity: Thiol-Ene and Michael Addition Reactions

The primary utility of EGBMA as a crosslinker stems from the high reactivity of its thiol groups. These groups can readily participate in two main types of "click" reactions: thiol-ene reactions and Michael additions. These reactions are highly efficient, often proceed under mild conditions, and do not produce byproducts, making them ideal for the synthesis of well-defined polymer networks for biomedical applications.[3]

Thiol-Ene Reactions

Thiol-ene reactions involve the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). This reaction can be initiated by light (photopolymerization) in the presence of a photoinitiator, or by thermal means.[3] The process is a step-growth polymerization, which leads to the formation of homogeneous networks.

A typical thiol-ene photopolymerization workflow is depicted below:

Michael Addition Reactions

The Michael addition is the conjugate addition of a nucleophile, in this case, the thiolate anion (RS⁻) formed from the deprotonation of the thiol group of EGBMA, to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) or maleimide. This reaction is typically base-catalyzed and can proceed at room temperature.[4] The reactivity in Michael additions is highly dependent on the pH of the reaction medium, with more basic conditions favoring the formation of the nucleophilic thiolate.

Application in Drug Delivery: EGBMA-Crosslinked Hydrogels

A significant application of EGBMA is in the formation of hydrogels for controlled drug delivery. Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic agents and release them in a sustained manner.[4][5][6] The crosslinking density of the hydrogel, which can be controlled by the concentration of EGBMA, influences the mesh size of the network and, consequently, the diffusion and release rate of the encapsulated drug.[4]

Mechanical Properties of EGBMA-Crosslinked Hydrogels

The mechanical properties of hydrogels are crucial for their application as drug delivery devices, influencing their stability and handling. The shear modulus, a measure of a material's rigidity, of polyethylene (B3416737) glycol (PEG)-based hydrogels can be tuned by varying the concentration of EGBMA as the crosslinker.

| EGBMA Concentration (mM) | Shear Modulus (Pa) |

| 0.25 | ~150 |

| 0.5 | ~200 |

| 1.0 | ~250 |

Note: Data extracted from a study on PEG-4MAL hydrogels crosslinked with EGBMA and DTT.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of EGBMA-crosslinked hydrogels, based on common practices in the literature for similar thiol-based systems.

Protocol for Thiol-Ene Photopolymerization of EGBMA Hydrogels

-

Preparation of Precursor Solution:

-

Dissolve the "ene"-containing polymer (e.g., polyethylene glycol diacrylate, PEGDA) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

-

Add this compound (EGBMA) to the solution at a specific molar ratio relative to the 'ene' functional groups.

-

Add a photoinitiator (e.g., Irgacure 2959) to the solution, typically at a concentration of 0.05-0.1% (w/v).

-

Thoroughly mix the solution until all components are dissolved and then degas to remove dissolved oxygen, which can inhibit radical polymerization.

-

-

Photopolymerization:

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-15 minutes) to initiate polymerization and form the hydrogel. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

-

-

Hydrogel Characterization:

-

Swelling Ratio: Immerse the hydrogel in a buffer solution and measure its weight at equilibrium. The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[8]

-

Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel, such as the compressive modulus, tensile strength, and elongation at break.[3][7]

-

Morphology: Use scanning electron microscopy (SEM) to visualize the porous structure of the hydrogel network.[8]

-

Protocol for Drug Loading and In Vitro Release Study

-

Drug Loading:

-

In Vitro Release Study:

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculate the cumulative drug release as a percentage of the total drug loaded.

-

Below is a workflow diagram illustrating the key steps in characterizing a drug-loaded hydrogel.

Role in Redox-Sensitive Drug Delivery

The thiol groups of EGBMA and the resulting thioether linkages in the crosslinked polymer can be susceptible to oxidation in a redox-active environment. This property can be exploited for the development of redox-responsive drug delivery systems. For instance, in an environment with elevated levels of reactive oxygen species (ROS), which is characteristic of some disease states like cancer and inflammation, the thioether bonds could be oxidized, leading to the degradation of the hydrogel network and the triggered release of the encapsulated drug.

The following diagram illustrates a simplified redox-sensitive signaling pathway that could be targeted by a thiol-responsive drug delivery system.

Conclusion

This compound is a versatile and highly reactive crosslinking agent with significant potential in the development of advanced materials, particularly for biomedical applications. Its ability to readily participate in thiol-ene and Michael addition reactions allows for the facile synthesis of well-defined polymer networks with tunable properties. The use of EGBMA in the fabrication of hydrogels for controlled drug delivery offers a promising platform for the development of novel therapeutic strategies. Further research into the specific mechanical properties and degradation kinetics of EGBMA-based materials will undoubtedly expand their utility in the fields of drug development and regenerative medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanical properties and thermal behaviour of PEGDMA hydrogels for potential bone regeneration application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethylene Glycol Bis(2-cyanoethyl) Ether (CAS 3386-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Ethylene (B1197577) glycol bis(2-cyanoethyl) ether, CAS number 3386-87-6. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

Ethylene glycol bis(2-cyanoethyl) ether is also known by several synonyms, including 1,2-Bis(2-cyanoethoxy)ethane and 3,3'-(Ethylenedioxy)dipropionitrile. It is a colorless to pale yellow liquid under standard conditions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3386-87-6 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Synonyms | 1,2-Bis(2-cyanoethoxy)ethane, 3,3'-(Ethylenedioxy)dipropionitrile, DENE |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.07 g/cm³ | [1] |

| Boiling Point | 165 °C at 5 mmHg | [2] |

| Flash Point | 154 °C | [2] |

| Refractive Index | 1.4470 to 1.4510 | [3] |

| Vapor Pressure | 2.53E-05 mmHg at 25°C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The primary method for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether is the cyanoethylation of ethylene glycol with acrylonitrile (B1666552). This reaction is typically carried out in the presence of a basic catalyst.

General Experimental Protocol: Base-Catalyzed Cyanoethylation

This protocol describes a general method for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether.

Reagents:

-

Ethylene glycol

-

Acrylonitrile

-

A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium (B1175870) hydroxide)

-

An appropriate solvent (optional, the reaction can sometimes be run neat)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ethylene glycol.

-

Add the basic catalyst to the ethylene glycol.

-

Slowly add acrylonitrile to the mixture while maintaining the reaction temperature between 30-70°C. The reaction is exothermic and may require external cooling.

-

After the addition of acrylonitrile is complete, continue to stir the mixture at the reaction temperature for several hours to ensure the reaction goes to completion.

-

After the reaction is complete, neutralize the catalyst with an acid.

-

The product can be purified by distillation under reduced pressure.

Figure 1: Generalized workflow for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the ethylene glycol backbone and the two cyanoethyl groups.

-

-O-CH₂-CH₂-O-: A singlet or a narrow multiplet.

-

-O-CH₂-CH₂-CN: Two triplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the different carbon environments.

-

-O-CH₂-CH₂-O-: One signal.

-

-O-CH₂-CH₂-CN: Two signals for the methylene (B1212753) carbons.

-

-CN: A signal in the nitrile region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the presence of a strong absorption band corresponding to the nitrile group.

-

C≡N stretch: A sharp, strong absorption band around 2250 cm⁻¹.

-

C-O-C stretch: Strong absorption bands in the fingerprint region, typically around 1100 cm⁻¹.

-

C-H stretch: Absorption bands just below 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the ether linkages and the cyanoethyl side chains.

Applications

The primary application of Ethylene glycol bis(2-cyanoethyl) ether is in the field of electrochemistry, specifically as a functional additive in the electrolyte of lithium-ion batteries.

Role in Lithium-Ion Batteries

As an electrolyte additive, Ethylene glycol bis(2-cyanoethyl) ether contributes to improving the performance and safety of lithium-ion batteries in several ways[1][4]:

-

Improved High-Voltage Tolerance: It helps the battery to operate at higher voltages without significant degradation.

-

Enhanced Cycle Life: It contributes to a longer lifespan of the battery by stabilizing the electrode-electrolyte interfaces.

-

Increased Safety: By improving the stability of the electrolyte, it can enhance the overall safety of the battery.

-

Inhibition of Transition Metal Dissolution: It can suppress the dissolution of transition metals from the cathode material, which is a common cause of battery degradation[1].

-

Protection of the Solid Electrolyte Interphase (SEI): It helps in forming a more stable and protective SEI layer on the anode, especially at elevated temperatures[1].

Figure 2: Role of Ethylene glycol bis(2-cyanoethyl) ether in a lithium-ion battery.

While the primary application is in materials science, its properties as a polar aprotic solvent with two nitrile groups might be of interest in drug delivery systems or as a building block in the synthesis of more complex molecules. However, there is currently no significant body of research on its direct application in drug development or signaling pathways.

Safety and Handling

Ethylene glycol bis(2-cyanoethyl) ether is classified as toxic if swallowed, and it can cause skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this chemical.

Table 3: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Toxicity Information

Detailed toxicological studies specifically on Ethylene glycol bis(2-cyanoethyl) ether are limited in publicly available literature. However, information on related compounds, such as other ethylene glycol ethers and nitriles, can provide some insight into its potential toxicity.

-

Ethylene Glycol Ethers: Some ethylene glycol ethers are known to have reproductive and developmental toxicity[4][7].

-

Nitriles: The toxicity of nitriles can vary significantly, with some being highly toxic due to the in vivo release of cyanide ions[8][9].

Given these potential hazards, it is crucial to handle Ethylene glycol bis(2-cyanoethyl) ether in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Ethylene glycol bis(2-cyanoethyl) ether is a specialty chemical with important applications in energy storage technology. Its synthesis is straightforward, and its properties make it an effective electrolyte additive for enhancing the performance of lithium-ion batteries. While its direct role in drug development is not established, its unique chemical structure may offer potential for future research in other areas of chemistry and materials science. Due to its potential toxicity, all handling and experimental procedures should be conducted with strict adherence to safety protocols.

References

- 1. Nitrile compound [m.chemicalbook.com]

- 2. Ethylene glycol bis(cyanoethyl) ether [chembk.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Ethylene glycol bis(mercaptoacetate) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of ethylene (B1197577) glycol bis(mercaptoacetate).

Chemical Identity and Properties

Ethylene glycol bis(mercaptoacetate) is a chemical compound with the molecular formula C6H10O4S2.[1][2][3] Its molecular weight is approximately 210.27 g/mol .[1][3][4][5] It is also known by several synonyms, including Glycol dimercaptoacetate, Ethylene glycol bis-mercaptoacetate, and Ethylene glycol dithioglycolate.[3][4]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H10O4S2 | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 210.263 g/mol | [2] |

| Density | 1.32 g/cm³ at 20 °C | [4] |

| Boiling Point | 137-139 °C at 2 hPa | [4] |

| Water Solubility | 20 g/L at 20 °C | [1][3] |

| CAS Number | 123-81-9 | [4] |

Experimental Protocols and Signaling Pathways

As no specific signaling pathways, experimental workflows, or logical relationships involving ethylene glycol bis(mercaptoacetate) were identified, a corresponding diagram could not be generated.

References

- 1. Ethylene glycol bis(mercaptoacetate)(123-81-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Ethylene glycol bisthioglycolate [chembk.com]

- 3. 123-81-9 CAS MSDS (Glycol dimercaptoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound for synthesis 123-81-9 [sigmaaldrich.com]

- 5. This compound for synthesis 123-81-9 [sigmaaldrich.com]

Solubility Profile of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethylene Glycol Bis-mercaptoacetate (EGBMA), a versatile crosslinking agent. Due to the limited availability of specific quantitative solubility data in a wide range of organic solvents within publicly accessible literature, this document focuses on presenting the established aqueous solubility, qualitative solubility in common organic solvent classes, and a detailed experimental protocol for determining its solubility in solvents of interest. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize EGBMA in their work.

Introduction

This compound (CAS No. 123-81-9), also known as Glycol Dimercaptoacetate, is a chemical compound widely used in the synthesis of polymers and as a curing agent for epoxy resins.[1] Its utility in various applications, including in the formulation of adhesives, sealants, and potentially in drug delivery systems as a chelating agent, necessitates a thorough understanding of its solubility characteristics.[2][] This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H10O4S2 | [1][4] |

| Molecular Weight | 210.27 g/mol | [4][5] |

| Appearance | Clear, colorless liquid with a stench | [6][7] |

| Density | 1.313 g/mL at 25 °C | [1][4] |

| Boiling Point | 137-139 °C at 2 mm Hg | [1][4] |

| Flash Point | >110 °C (>230 °F) | [1][] |

Solubility Data

The solubility of a compound is a critical parameter for its application in various formulations and synthetic processes. The following sections summarize the known quantitative and qualitative solubility of this compound.

Quantitative Solubility

Currently, the most consistently reported quantitative solubility data for this compound is in water.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 20 | [1][4] |

Qualitative Solubility

While extensive quantitative data is scarce, several sources provide qualitative descriptions of EGBMA's solubility in organic solvents.

| Solvent Class | Solubility Description | Reference |

| Alcohols | Miscible | [1][4] |

| Ethers | Soluble | [8] |

| General Organic Solvents | Soluble | [2] |

It is important to note that terms like "soluble" and "miscible" are qualitative. For precise applications, experimental determination of solubility in the specific solvent of interest is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the gravimetric method.

Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readability to 0.0001 g)

-

Glass vials with airtight seals

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Weighing bottles

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the time to equilibrium, but 24-48 hours is often adequate.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed weighing bottle.

-

Record the total weight of the weighing bottle and the supernatant.

-

Evaporate the solvent from the weighing bottle using a vacuum oven at a suitable temperature or in a desiccator until a constant weight of the solute is achieved.

-

Record the final weight of the weighing bottle with the dried solute.

-

-

Calculation:

-

Calculate the weight of the solvent by subtracting the weight of the empty weighing bottle and the weight of the dried solute from the total weight of the weighing bottle and supernatant.

-

Calculate the solubility in g/L or other desired units using the weight of the dried solute and the volume of the supernatant collected.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

- 1. Glycol dimercaptoacetate | 123-81-9 [chemicalbook.com]

- 2. CAS 123-81-9: Glycol dimercaptoacetate | CymitQuimica [cymitquimica.com]

- 4. 123-81-9 CAS MSDS (Glycol dimercaptoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound for synthesis 123-81-9 [sigmaaldrich.com]

- 6. Ethylene glycol bis(mercaptoacetate)(123-81-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chembk.com [chembk.com]

Spectroscopic Analysis of Ethylene Glycol bis-Mercaptoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA), a common crosslinking agent and chemical intermediate. This document outlines detailed experimental protocols for various spectroscopic techniques, presents key quantitative data in a structured format, and includes visualizations to aid in understanding the analytical workflow.

Introduction to Ethylene Glycol bis-Mercaptoacetate

This compound, with the chemical formula C₆H₁₀O₄S₂, is a dithiol compound frequently utilized in the formulation of adhesives, sealants, and as a fundamental building block in polymer and organic synthesis.[1] Its chemical structure features a central ethylene glycol diether linkage with two terminal mercaptoacetate (B1236969) groups. The presence of thiol (-SH) and ester (C=O) functional groups gives EGBMA its characteristic reactivity and also dictates its spectroscopic features. Accurate and thorough spectroscopic analysis is crucial for quality control, reaction monitoring, and characterization of materials derived from this compound.

Chemical Structure

The structure of this compound is presented below, illustrating the key functional groups.

Caption: Chemical structure of this compound.

Spectroscopic Analysis: Data and Protocols

This section details the common spectroscopic methods for the analysis of EGBMA, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of EGBMA by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data Summary

| Nucleus | Chemical Shift (δ) ppm | Assignment | Source |

| ¹H | ~4.3 | -O-CH₂-CH₂-O- | [1] |

| ¹H | ~3.3 | -S-CH₂-C(=O)- | [1] |

| ¹H | ~2.0 (triplet) | -SH | [1] |

| ¹³C | ~170 | -C=O | [1] |

| ¹³C | ~65 | -O-CH₂- | [1] |

| ¹³C | ~26 | -S-CH₂- | [1] |

| Table 1: Predicted and reported NMR chemical shifts for this compound. |

Experimental Protocol: ¹H and ¹³C NMR

Caption: Experimental workflow for NMR analysis of EGBMA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in EGBMA by measuring the absorption of infrared radiation.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

| ~2950 | C-H stretch | Alkane | [1][2] |

| ~2570 | S-H stretch | Thiol | [1] |

| ~1735 | C=O stretch | Ester | [1][2] |

| ~1200-1000 | C-O stretch | Ester/Ether | [1][2] |

| Table 2: Characteristic FTIR absorption bands for this compound. |

Experimental Protocol: FTIR (Neat Liquid)

Caption: Experimental workflow for FTIR analysis of EGBMA.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Quantitative Data Summary

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Source |

| ~2950 | C-H stretch | Alkane | [1] |

| ~2570 | S-H stretch | Thiol | [1] |

| ~1735 | C=O stretch | Ester | [1] |

| ~600-700 | C-S stretch | Thioether linkage (if oxidized) | [1] |

| Table 3: Expected Raman shifts for this compound. |

Experimental Protocol: Raman Spectroscopy

The sample can be analyzed directly in a glass vial using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of EGBMA, aiding in its identification and structural confirmation.

Quantitative Data Summary

| m/z | Proposed Fragment | Source |

| 210 | [M]⁺ (Molecular Ion) | [1] |

| 177 | [M - SH]⁺ | [1] |

| 119 | [M - HSCH₂CO]⁺ | [1] |

| 91 | [HSCH₂CO]⁺ | [1] |

| Table 4: Expected mass-to-charge ratios (m/z) in the mass spectrum of this compound. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Experimental workflow for GC-MS analysis of EGBMA.

Signaling Pathways

A thorough search of scientific literature and databases reveals no established signaling pathways directly involving this compound. As a synthetic chemical intermediate, its primary role is in chemical reactions and material formulations rather than biological signaling.

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the analysis and characterization of this compound. Proper application of these methods is essential for ensuring the quality and purity of this important chemical compound and for understanding its role in subsequent chemical transformations. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science.

References

Core Principles of Thiol-Ene Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiol-ene reaction has emerged as a powerhouse in the field of click chemistry, offering a highly efficient, versatile, and robust method for the formation of carbon-sulfur bonds. Its adherence to the principles of click chemistry—high yields, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups—has cemented its importance in polymer science, materials science, bioconjugation, and drug development.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of thiol-ene chemistry, including detailed reaction mechanisms, quantitative data, experimental protocols, and visual workflows to aid researchers in harnessing the full potential of this remarkable reaction.

Fundamental Reaction Mechanisms

The thiol-ene reaction primarily proceeds through two distinct mechanisms: a radical-mediated addition and a nucleophilic Michael addition. The choice of mechanism is dictated by the nature of the reactants and the reaction conditions, particularly the presence of initiators or catalysts.

Radical-Mediated Thiol-Ene Addition

The radical-mediated pathway is the most common and versatile route for thiol-ene reactions. It can be initiated by light (photo-initiated), heat, or radical initiators.[1][2] The reaction proceeds via a step-growth mechanism involving a thiyl radical, which adds across an alkene in an anti-Markovnikov fashion.[1][2]

The overall process can be broken down into four key steps:

-

Initiation: A radical initiator (e.g., AIBN, DMPA) generates a radical species upon thermal or photochemical activation. This radical then abstracts a hydrogen atom from a thiol (R-SH), forming a reactive thiyl radical (RS•).[1][3]

-

Propagation (Addition): The thiyl radical adds to an alkene ('ene') to form a carbon-centered radical intermediate.[1][3]

-

Propagation (Chain Transfer): The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical. This new thiyl radical can then participate in another addition step, propagating the chain reaction.[1][3]

-

Termination: The radical chain reaction is terminated by the combination of two radicals.

Nucleophilic Thiol-Ene Michael Addition

The nucleophilic pathway, also known as the thiol-Michael addition, occurs between a thiol and an electron-deficient alkene (e.g., acrylates, maleimides).[4] This reaction is typically catalyzed by a base or a nucleophile.[4]

The base-catalyzed mechanism involves the following steps:

-

Deprotonation: A base deprotonates the thiol to form a highly nucleophilic thiolate anion.[4]

-

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene in a conjugate addition, forming a resonance-stabilized enolate intermediate.[5]

-

Protonation: The enolate intermediate is protonated by a proton source (often another thiol molecule or the conjugate acid of the base) to yield the final thioether product and regenerate the catalyst.[5]

Quantitative Data Summary

The efficiency and kinetics of thiol-ene reactions are influenced by various factors, including the structure of the thiol and ene, the choice of initiator or catalyst, and the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Conditions for Photoinitiated Thiol-Ene Reactions

| Thiol | Ene | Photoinitiator (Concentration) | Light Source (Wavelength, Intensity) | Solvent | Time | Conversion/Yield | Reference |

| Thioglycolic acid | Styrene | Phenylglyoxylic acid (10 mol%) | Household bulb | Dichloromethane | - | High Yield | [6] |

| Poly(allyl glycidyl (B131873) ether) | PEG-thiols | Initiator-free | 365 nm LED | CDCl₃ | Irradiation/dark cycles | - | [3] |

| 4-arm PEG-thiol | 4-arm PEG-norbornene | LAP (1 mM) | 365 nm, 10 mW/cm² | PBS | < 10 s | Gelation | [7] |

| Thiolated Gelatin | Polyurethane-alkene | - | - | - | - | - | [8] |

| Dodecanethiol | P(VDF-DB) | TEA (1 eq) | - | NMP | 24 h | - | [9] |

Table 2: Kinetic Parameters for Radical-Mediated Thiol-Ene Reactions

| Thiol | Ene | kp (M-1s-1) | kct (M-1s-1) | kp/kct | Solvent | Reference |

| Phenylthio radical | Methyl methacrylate | 1.9 x 104 | - | - | DCM | [10] |

| 4-chlorophenylthio radical | Methyl methacrylate | - | - | - | DCM | [10] |

| - | - | - | - | High (kp >> kct) | - | [10] |

| - | - | - | - | Low (kp << kct) | - | [10] |

Experimental Protocols

General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol provides a general procedure for conducting a photoinitiated thiol-ene reaction, which can be adapted for various substrates.

Materials:

-

Thiol reactant

-

Alkene ('ene') reactant

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), Irgacure series)

-

Anhydrous solvent (if not performed neat)

-

UV lamp (e.g., 365 nm)

-

Reaction vessel (e.g., quartz tube for UV transparency)

-

Inert gas supply (e.g., nitrogen, argon) for degassing (optional but recommended)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the thiol and ene reactants in the chosen solvent. A 1:1 stoichiometric ratio of thiol to ene functional groups is typically used.[11]

-

Initiator Addition: Add the photoinitiator to the reaction mixture. The concentration of the initiator typically ranges from 0.1 to 5 mol% with respect to the functional groups.[7]

-

Degassing: To minimize oxygen inhibition, which can quench the radical reaction, degas the solution by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[11]

-

Photoirradiation: Place the reaction vessel under a UV lamp. The irradiation time will vary depending on the reactants, initiator concentration, and light intensity, but can range from a few seconds to several hours.[7][9]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of alkene protons), FTIR spectroscopy (disappearance of S-H and C=C stretching bands), or chromatography.[1][12]

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization, if necessary.

-

Characterization: Confirm the structure and purity of the final thioether product using standard analytical techniques (NMR, mass spectrometry, etc.).

General Protocol for Base-Catalyzed Thiol-Ene Michael Addition

This protocol outlines a general procedure for a base-catalyzed thiol-Michael addition.

Materials:

-

Thiol reactant

-

Electron-deficient alkene reactant (e.g., acrylate, maleimide)

-

Base catalyst (e.g., triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Reactant Preparation: Dissolve the thiol and the electron-deficient alkene in an anhydrous solvent in a reaction vessel.

-

Catalyst Addition: Add the base catalyst to the reaction mixture. The amount of catalyst can range from catalytic (1-10 mol%) to stoichiometric, depending on the reactivity of the substrates.[9]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically rapid, often completing within minutes to a few hours.

-

Reaction Monitoring: Monitor the reaction progress using TLC, GC, or NMR spectroscopy.

-

Work-up and Purification: Upon completion, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution). Extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by standard methods.

-

Characterization: Characterize the purified product to confirm its identity and purity.

Applications in Drug Development and Research

The unique attributes of thiol-ene chemistry have made it an invaluable tool in various aspects of drug development and scientific research:

-

Bioconjugation: The mild and biocompatible nature of the thiol-ene reaction allows for the selective modification of peptides, proteins, and other biomolecules containing cysteine residues or engineered with alkene handles.[11][13] This is crucial for creating antibody-drug conjugates, targeted drug delivery systems, and diagnostic probes.

-

Hydrogel Formation: Thiol-ene photopolymerization is widely used to create hydrogels for tissue engineering, controlled drug release, and 3D cell culture. The step-growth mechanism leads to the formation of uniform polymer networks with tunable mechanical properties.[14][15]

-

Surface Modification: Surfaces can be functionalized with thiol or ene groups, allowing for the subsequent attachment of biomolecules or polymers via thiol-ene chemistry. This is utilized in the development of biosensors, biocompatible coatings for medical devices, and patterned surfaces for cell studies.[16][17]

-

Dendrimer and Polymer Synthesis: The high efficiency and orthogonality of the thiol-ene reaction are leveraged in the synthesis of complex macromolecular architectures like dendrimers and functional polymers with well-defined structures.[2]

Conclusion

Thiol-ene click chemistry represents a highly reliable and versatile synthetic methodology with broad applicability. Its two primary mechanistic pathways, radical-mediated addition and nucleophilic Michael addition, offer researchers a flexible toolkit for a wide range of chemical transformations. By understanding the fundamental principles, reaction kinetics, and experimental parameters outlined in this guide, researchers, scientists, and drug development professionals can effectively implement thiol-ene chemistry to advance their respective fields. The continued exploration and application of this powerful click reaction will undoubtedly lead to further innovations in medicine, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Thiol-Based Drug Delivery Systems: A Conceptual Framework Based on Ethylene Glycol Bis-mercaptoacetate

Disclaimer: Extensive literature searches did not yield specific studies on the use of Ethylene glycol bis-mercaptoacetate (EGBMA) in drug delivery systems. The following application notes and protocols are presented as a conceptual and illustrative framework. The methodologies and data are based on established principles for analogous thiol-functionalized crosslinkers and polymers, such as polyethylene (B3416737) glycol (PEG) derivatives, which are widely used in drug delivery research. Researchers should validate and optimize these hypothetical protocols for their specific applications.

Introduction

This compound (EGBMA) is a dithiol crosslinking agent. Its structure, featuring two reactive thiol groups, makes it a candidate for the formation of redox-responsive drug delivery systems. The thiol groups can form disulfide bonds, which are stable under normal physiological conditions but can be cleaved in the presence of reducing agents like glutathione (B108866) (GSH). The intracellular concentration of GSH is significantly higher than the extracellular concentration, providing a mechanism for targeted drug release within cells.

This document outlines hypothetical applications and protocols for utilizing a dithiol crosslinker like EGBMA in the formulation of drug-loaded nanoparticles. These nanoparticles could potentially be used for the targeted delivery of therapeutic agents to cells, with subsequent intracellular release.

Hypothetical Application: Redox-Responsive Nanoparticles for Intracellular Drug Delivery